2,2-Difluoro-6-azaspiro[3.5]nonane
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Overview
Description
2,2-Difluoro-6-azaspiro[35]nonane is a chemical compound with the molecular formula C8H13F2N It is a spirocyclic compound, meaning it contains a spiro-connected bicyclic system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Difluoro-6-azaspiro[3.5]nonane typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the reaction of a fluorinated amine with a suitable cyclization agent to form the spirocyclic structure. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts like palladium or copper complexes.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and efficiency. This can include continuous flow reactors and automated synthesis systems to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
2,2-Difluoro-6-azaspiro[3.5]nonane can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst like manganese dioxide.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of difluoro-azaspiro ketones or alcohols.
Reduction: Formation of difluoro-azaspiro amines.
Substitution: Formation of various substituted azaspiro compounds depending on the nucleophile used.
Scientific Research Applications
2,2-Difluoro-6-azaspiro[3.5]nonane has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activity, including antimicrobial and antiviral properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: Utilized in the production of specialty chemicals and materials due to its unique structural properties.
Mechanism of Action
The mechanism of action of 2,2-Difluoro-6-azaspiro[3.5]nonane involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target of the compound.
Comparison with Similar Compounds
Similar Compounds
2-Oxa-7-azaspiro[3.5]nonane: Similar spirocyclic structure but contains an oxygen atom instead of fluorine.
2,2-Difluoro-7-azaspiro[3.5]nonane: Similar structure but with a different position of the fluorine atoms.
Uniqueness
2,2-Difluoro-6-azaspiro[3.5]nonane is unique due to its specific fluorine substitution, which imparts distinct chemical and physical properties. This makes it particularly valuable in applications where fluorine’s electronegativity and size play a crucial role, such as in the design of pharmaceuticals with improved metabolic stability and bioavailability.
Properties
Molecular Formula |
C8H13F2N |
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Molecular Weight |
161.19 g/mol |
IUPAC Name |
2,2-difluoro-6-azaspiro[3.5]nonane |
InChI |
InChI=1S/C8H13F2N/c9-8(10)4-7(5-8)2-1-3-11-6-7/h11H,1-6H2 |
InChI Key |
GLJLMAQBRSLZNS-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(CC(C2)(F)F)CNC1 |
Origin of Product |
United States |
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